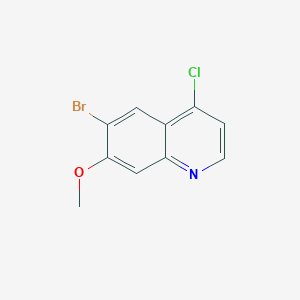

6-Bromo-4-chloro-7-methoxyquinoline

Beschreibung

Significance of Halogenated Quinolines in Pharmaceutical and Material Sciences

The introduction of halogen atoms onto the quinoline (B57606) core significantly modulates the physicochemical and biological properties of the resulting compounds. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. bldpharm.com In pharmaceutical sciences, halogenated quinolines have been instrumental in the development of potent antimicrobial and anticancer agents. bldpharm.commdpi.com The specific placement of halogens can direct further chemical modifications, making them crucial intermediates in the synthesis of more complex molecules. In materials science, the electronic effects of halogens can be harnessed to tune the photophysical properties of quinoline derivatives for applications in areas such as organic light-emitting diodes (OLEDs).

Overview of Recent Advances in Quinoline Chemistry

The field of quinoline chemistry is continually evolving, with researchers developing novel and more efficient synthetic methodologies. bldpharm.com Recent advances have focused on greener and more sustainable approaches, including microwave-assisted synthesis, the use of recyclable catalysts, and one-pot reactions. researchgate.net Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have revolutionized the functionalization of the quinoline scaffold, allowing for the precise introduction of a wide variety of substituents. acs.orgrsc.orgnih.gov These advancements have expanded the accessible chemical space of quinoline derivatives, paving the way for the discovery of new molecules with enhanced properties. bldpharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYUZCQWPAWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 7 Methoxyquinoline

Established Synthetic Pathways to the Quinoline (B57606) Backbone

Traditional methods for synthesizing the quinoline ring system remain fundamental. These pathways often involve the cyclization of aniline-derived precursors followed by strategic halogenation.

Achieving the precise placement of bromine and chlorine atoms on the quinoline ring is critical. The synthesis of the target compound involves distinct steps for introducing each halogen.

The chlorination of the 4-position is a common transformation in quinoline chemistry. This is typically accomplished by treating the corresponding 4-hydroxyquinoline (B1666331) precursor, 6-Bromo-7-methoxy-4-quinolinol, with a strong chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.com This reaction converts the hydroxyl group into a chloro group, a key step in arriving at the final product. The use of phosphorus oxychloride is a well-documented and effective method for this type of transformation. guidechem.com In some procedures, a catalytic amount of a tertiary amine or dimethylformamide (DMF) is added to facilitate the reaction. atlantis-press.comresearchgate.net

For bromination, electrophilic substitution reactions are standard. While the synthesis of the target compound often starts with an already brominated precursor like 4-bromo-3-methoxyaniline (B105682), general quinoline chemistry employs reagents like N-bromosuccinimide (NBS) for regioselective bromination. guidechem.com The electronic properties of the quinoline ring and its existing substituents direct the position of bromination.

Maximizing the yield and ensuring the purity of 6-Bromo-4-chloro-7-methoxyquinoline requires careful optimization of reaction parameters. Key variables include temperature, solvent, and reaction time. For instance, in the multi-step synthesis starting from 4-bromoaniline, the cyclization step is performed in a high-boiling solvent like diphenyl ether at temperatures around 190-250°C. atlantis-press.comresearchgate.net One optimization strategy involved raising the temperature to 190°C during cyclization to avoid the formation of impurities, which in turn improved the yield and shortened the reaction time. atlantis-press.com Similarly, the chlorination step with POCl₃ is typically conducted under reflux at 110°C for a period of one to three hours to ensure the reaction goes to completion. guidechem.comatlantis-press.com Post-reaction workup, such as pouring the mixture into an ice-cold sodium carbonate solution, is crucial for neutralizing excess reagent and isolating the product. guidechem.com

| Reaction Step | Reagents | Temperature | Time | Yield |

| Cyclization | 5-({[4-Bromo-3-(methoxy)phenyl]amino}methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, Diphenyl ether | 230°C | 1 hour | 79% (for 6-Bromo-7-methoxy-4-quinolinol) |

| Chlorination | 6-Bromo-7-methoxy-4-quinolinol, Phosphorus oxychloride | 110°C | 1 hour | 97% |

This interactive table summarizes the optimized conditions for key steps in the synthesis of this compound.

The synthesis of this compound is inherently a multi-step process, beginning with commercially available precursors. A prominent pathway starts with 4-bromo-3-methoxyaniline . guidechem.com This precursor undergoes a reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and trimethyl orthoformate. guidechem.com The resulting intermediate is then cyclized at high temperature in diphenyl ether to form the quinoline core, specifically 6-Bromo-7-methoxy-4-quinolinol . guidechem.com The final step is the chlorination of this intermediate as previously described. guidechem.com

An alternative, though related, pathway to a similar quinoline backbone starts with 4-bromoaniline and Meldrum's acid. atlantis-press.comresearchgate.net This route first produces an intermediate which is then cyclized in diphenyl ether to yield 6-bromoquinolin-4-ol. atlantis-press.com This product is subsequently chlorinated with POCl₃ to give 6-bromo-4-chloroquinoline (B1276899) . atlantis-press.comgoogle.com While this specific route does not yield the 7-methoxy substituted target, it illustrates a common and adaptable multi-step strategy for building the 6-bromo-4-chloroquinoline framework. atlantis-press.comresearchgate.netgoogle.com

Synthesis Pathway 1: From 4-bromo-3-methoxyaniline guidechem.com

Reactants: 4-bromo-3-methoxyaniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, Trimethyl orthoformate

Intermediate 1: 5-({[4-Bromo-3-(methoxy)phenyl]amino}methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cyclization: Intermediate 1 in Diphenyl ether at 230°C

Intermediate 2: 6-Bromo-7-methoxy-4-quinolinol

Chlorination: Intermediate 2 with Phosphorus oxychloride at 110°C

Final Product: this compound

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-bromo-3-methoxyaniline | Trimethyl orthoformate, 2,2-dimethyl-1,3-dioxane-4,6-dione | 5-({[4-Bromo-3-(methoxy)phenyl]amino}methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 96% |

| 2 | Step 1 Product | Diphenyl ether | 6-Bromo-7-methoxy-4-quinolinol | 79% |

| 3 | Step 2 Product | Phosphorus oxychloride | This compound | 97% |

This interactive table details the multi-step synthesis of this compound.

Advanced Synthetic Approaches

Beyond traditional methods, the field of organic synthesis is continually evolving, offering more efficient and environmentally conscious routes to complex molecules like quinolines.

Transition-metal catalysis has become a powerful tool in organic synthesis, providing efficient pathways for constructing complex molecular frameworks. researchgate.netias.ac.in For quinoline synthesis, catalysts based on copper, palladium, rhodium, and iron have been employed to facilitate the formation of the heterocyclic ring. researchgate.netnih.gov These methods often proceed under milder conditions than traditional high-temperature cyclizations. ias.ac.innih.gov For example, copper-catalyzed methods can be used for the one-pot synthesis of substituted quinolines from anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in Similarly, rhodium(II) catalysts have been used to synthesize quinoline-3-carboxylates from indoles in a reaction that proceeds through cyclopropanation and ring expansion. nih.gov While not yet specifically documented for this compound, these transition-metal-catalyzed approaches represent a promising avenue for future, more efficient syntheses of this and related quinoline derivatives. researchgate.netias.ac.in

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In quinoline synthesis, this has led to the development of protocols that use environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. benthamdirect.comijpsjournal.com Nanocatalysts are gaining attention as they offer high catalytic activity and can be easily separated and recycled, addressing some drawbacks of traditional homogeneous catalysts. acs.orgnih.gov Methodologies such as using formic acid as a green catalyst or conducting reactions under solvent-free conditions are also being explored. benthamdirect.comijpsjournal.com These green approaches offer significant advantages, including faster reaction times, simpler workup procedures, and higher yields, all while minimizing environmental impact. benthamdirect.com The application of these protocols could provide a more sustainable and economical route for the industrial-scale production of quinoline intermediates. acs.orgbenthamdirect.com

Diastereoselective and Enantioselective Synthesis for Chiral Derivatives

The development of stereochemically pure chiral derivatives of this compound is a key area of research, driven by the often-superior therapeutic efficacy and safety profiles of single-enantiomer drugs. While specific literature detailing the diastereoselective and enantioselective synthesis directly for this compound is limited, a patent discloses a diastereoselective process for a closely related compound, (R)-(+)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl) methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone. This process utilizes a derivative of 6-bromo-4-chloro-quinoline as a starting material, highlighting a potential pathway for introducing chirality. google.com

The general strategies for achieving stereocontrol in the synthesis of quinoline derivatives often involve one of the following approaches:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials to introduce the desired stereochemistry. For instance, a chiral amine or a chiral fragment could be incorporated during the construction of the quinoline ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the quinoline precursor to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that employs a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. Various chiral ligands and organocatalysts have been developed for the asymmetric synthesis of quinolines and their derivatives. For example, chiral thiourea (B124793) catalysts have been successfully used in the enantioselective intramolecular Michael-type cyclization to construct chiral chromanones, a strategy that could potentially be adapted for quinoline systems. rsc.org

A patented diastereoselective synthesis process for a complex quinolinone derivative provides a relevant example. The process involves the preparation of a compound of formula (XVII) and its stereochemically isomeric forms, where R is a C1-6alkyl or C1-6alkylphenyl group. google.com This indicates that the introduction of substituents at various positions on the quinoline ring can lead to the formation of stereocenters, and methods to control the resulting diastereoselectivity are of industrial interest.

| Stereocenter | Synthetic Approach | Key Considerations |

| C4-substituent | Asymmetric addition to the C4 position | Choice of chiral catalyst or nucleophile |

| Side chain on the quinoline ring | Introduction of a chiral side chain | Availability of chiral building blocks |

| Multiple stereocenters | Diastereoselective cyclization or functionalization | Catalyst control, substrate control |

Scalability Considerations for Research and Potential Industrial Applications

The transition of a synthetic route from a laboratory setting to a larger, potentially industrial scale presents a unique set of challenges and considerations. For this compound and its derivatives, scalability is crucial for ensuring a reliable and cost-effective supply for research and development, and for any future commercial applications.

A foundational synthesis of this compound involves a multi-step process. guidechem.com The key steps include the reaction of 4-bromo-3-methoxyaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione and trimethyl orthoformate, followed by cyclization in diphenyl ether at high temperatures, and finally, chlorination using phosphorus oxychloride. guidechem.com

For large-scale production, several factors must be optimized:

Reagent and Solvent Selection: The use of hazardous or expensive reagents like phosphorus oxychloride and high-boiling solvents like diphenyl ether would be a significant concern on an industrial scale due to safety, environmental, and cost implications. Alternative, greener, and more cost-effective reagents and solvents would need to be investigated.

Reaction Conditions: High reaction temperatures (e.g., 230°C for cyclization) require specialized equipment and significant energy input. guidechem.com Optimizing the reaction to proceed at lower temperatures, possibly through the use of more efficient catalysts, would be a key objective for scalability.

Purification: Chromatography, which is often used for purification in a laboratory setting, is generally not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods for industrial-scale purification. The synthesis of 6-bromo-4-iodoquinoline, a related intermediate, mentions distillation and filtration as purification steps, which are more amenable to scaling up. researchgate.net

Safety and Environmental Impact: A thorough hazard analysis of all reagents, intermediates, and byproducts is essential. The development of a process with a minimal environmental footprint is also a critical consideration for modern chemical manufacturing.

General advancements in the synthesis of substituted quinolines offer insights into potential scalable methodologies. For instance, a metal-free approach using a catalytic amount of HCl in DMSO under aerobic conditions has been demonstrated for the large-scale synthesis of various substituted quinolines. acs.org This method is attractive due to its use of a simple and inexpensive catalyst system. Furthermore, various transition metal-catalyzed C-H activation strategies are being explored for the efficient construction of the quinoline core, which could offer more direct and atom-economical routes. mdpi.com

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reagents | Wide variety, including hazardous reagents | Cost-effective, safe, and environmentally benign reagents |

| Solvents | Various organic solvents | Recyclable, low-toxicity solvents; solvent-free conditions |

| Temperature | Wide range, including very high or low temperatures | Moderate temperatures to reduce energy costs and safety risks |

| Purification | Chromatography is common | Crystallization, distillation, extraction |

| Process | Multi-step synthesis is acceptable | Fewer steps, high overall yield, continuous processing |

Nucleophilic Aromatic Substitution Reactions at Halogenated Positions

The electron-deficient nature of the quinoline ring, particularly at the C4 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the functionalization of this compound.

Reactivity with Diverse Nucleophiles, including Amines and Thiols

The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophiles than the bromine atom at the C6 position. This regioselectivity is attributed to the electronic activation provided by the adjacent ring nitrogen. Consequently, amines and thiols preferentially displace the C4-chloro substituent.

The reaction with various amines, including primary and secondary aliphatic and aromatic amines, proceeds to afford the corresponding 4-amino-6-bromo-7-methoxyquinoline derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed during the reaction. For instance, the reaction with anilines and benzylamines leads to the formation of N-aryl and N-benzyl substituted products, respectively. nih.gov

Similarly, thiols and thiolates can act as potent nucleophiles, displacing the C4-chloro group to form 4-thioether derivatives. chemrxiv.org These reactions are typically performed under basic conditions to generate the more nucleophilic thiolate anion. The resulting thioether linkage offers further opportunities for chemical modification, such as oxidation to sulfoxides and sulfones.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product |

|---|---|

| Amines (R-NH₂) | 6-Bromo-4-(alkyl/arylamino)-7-methoxyquinoline |

| Thiols (R-SH) | 6-Bromo-7-methoxy-4-(alkyl/arylthio)quinoline |

Oxidation and Reduction Reactions of the Quinoline Moiety

While the primary focus of derivatization often lies in the substitution of the halogen atoms, the quinoline ring system itself can undergo oxidation and reduction reactions. However, specific studies detailing the oxidation and reduction of the this compound core are not extensively reported in the provided search results. In general, quinoline and its derivatives can be oxidized to form N-oxides or undergo ring-opening under harsh conditions. Reductive processes can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinoline derivatives. The specific outcomes of such reactions on this compound would depend on the reagents and conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst and an organoboron reagent, is a widely used method for arylation. In the case of dihalogenated quinolines, the site of coupling can often be controlled by the choice of catalyst and reaction conditions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to selectively occur at the C6 position, yielding a 6-aryl-4-chloro-7-methoxyquinoline derivative. rsc.org However, it is noteworthy that in some quinoline systems, the intrinsic electrophilicity of the C2 or C4 position can sometimes override the expected Ar-Br > Ar-Cl reactivity trend. rsc.org

Heck and Sonogashira Coupling for Alkenylation and Alkynylation

The Heck reaction, which couples the haloquinoline with an alkene, and the Sonogashira reaction, which couples it with a terminal alkyne, are also valuable for the derivatization of this compound. Similar to the Suzuki-Miyaura coupling, these palladium-catalyzed reactions are expected to show selectivity for the more reactive C-Br bond. This allows for the introduction of alkenyl and alkynyl groups at the C6 position, providing access to a wider range of functionalized quinoline derivatives.

Stille Coupling for Further Functionalization

The Stille coupling reaction, which involves the coupling of an organostannane reagent with an organic halide in the presence of a palladium catalyst, offers another avenue for functionalization. The general reactivity order for Stille coupling is I > Br > OTf > Cl. nih.gov This trend suggests that selective coupling at the C6-bromo position of this compound is highly feasible. This reaction can be used to introduce a variety of groups, including alkyl, vinyl, and aryl moieties, depending on the organostannane reagent employed.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Expected Position of Functionalization | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C6 | 6-Aryl-4-chloro-7-methoxyquinoline |

| Heck | Alkene | C6 | 6-Alkenyl-4-chloro-7-methoxyquinoline |

| Sonogashira | Terminal alkyne | C6 | 6-Alkynyl-4-chloro-7-methoxyquinoline |

| Stille | Organostannane | C6 | 6-Substituted-4-chloro-7-methoxyquinoline |

Electrophilic and Radical Functionalization Studies

Detailed experimental data on the electrophilic and radical functionalization of this compound is not extensively documented in peer-reviewed literature. However, based on the fundamental principles of quinoline chemistry, its reactivity can be predicted.

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire ring system. Electrophilic attack typically occurs on the more electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The preferred positions for electrophilic substitution on an unsubstituted quinoline are C5 and C8.

In the case of this compound, the substituents on the carbocyclic ring play a crucial role in directing incoming electrophiles. The methoxy (B1213986) group (-OCH₃) at the C7 position is a strong activating group and directs electrophiles to the ortho and para positions. The bromine atom at the C6 position is a deactivating group but also an ortho, para-director. The chlorine atom at the C4 position on the pyridine (B92270) ring is a deactivating group.

Considering these electronic effects, electrophilic substitution is most likely to occur at the C5 and C8 positions, which are ortho and para to the activating methoxy group, respectively. The bromine at C6 would also direct towards C5. Therefore, electrophilic attack at C5 is doubly favored.

Predicted Electrophilic Functionalization Reactions:

| Reaction Type | Predicted Major Product(s) | Predicted Reagents and Conditions |

| Nitration | 5-Nitro-6-bromo-4-chloro-7-methoxyquinoline | HNO₃/H₂SO₄ |

| Halogenation | 5-Bromo-6-bromo-4-chloro-7-methoxyquinoline or 5-Chloro-6-bromo-4-chloro-7-methoxyquinoline | Br₂/FeBr₃ or Cl₂/FeCl₃ |

| Sulfonation | This compound-5-sulfonic acid | Fuming H₂SO₄ |

| Friedel-Crafts Acylation | 5-Acyl-6-bromo-4-chloro-7-methoxyquinoline | Acyl chloride/AlCl₃ |

Regarding radical functionalization, there is a general lack of specific studies on this compound. However, radical reactions on quinoline systems can be initiated under various conditions, often involving radical initiators like AIBN or photochemical methods. The position of radical attack would be influenced by the stability of the resulting radical intermediate.

Comparative Chemical Reactivity Analysis with Related Halogenated Quinoline Analogs

A comparative analysis of the chemical reactivity of this compound with its analogs highlights the influence of different substituents on the quinoline core.

For instance, comparing it with 6-bromo-4-chloro-7-methylquinoline , the methoxy group in the title compound is a stronger activating group than the methyl group. This would make this compound more reactive towards electrophilic substitution.

In comparison to 7-bromo-4-chloro-6-methoxyquinoline , the positions of the bromo and methoxy groups are swapped. In this analog, the methoxy group at C6 would strongly direct electrophiles to the C5 and C7 positions. The bromine at C7 would have a lesser directing effect.

Finally, comparing with 4-chloro-7-methoxyquinoline-6-carboxamide , the carboxamide group is a deactivating group, which would make this analog significantly less reactive towards electrophilic substitution than this compound.

This predictive analysis, grounded in the established principles of organic chemistry, underscores the potential of this compound as a versatile building block for the synthesis of a wide array of novel chemical entities. Further experimental validation of these predicted reactivities is warranted to fully unlock the synthetic utility of this compound.

Conclusion

6-Bromo-4-chloro-7-methoxyquinoline is a strategically important halogenated quinoline (B57606) derivative. Its value lies in its role as a versatile synthetic intermediate, primarily driven by the differential reactivity of its two halogen substituents. This allows for the selective and controlled introduction of various functional groups, a key feature in the construction of complex molecules for drug discovery, as exemplified by its relationship to the anticancer drug Lenvatinib. While its direct applications are still under exploration, its utility as a chemical building block ensures its continued relevance in the field of synthetic and medicinal chemistry. Further research into its reactivity, stability, and potential applications in materials science will undoubtedly uncover new opportunities for this valuable compound.

Advanced Analytical Characterization Techniques for 6 Bromo 4 Chloro 7 Methoxyquinoline and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 6-bromo-4-chloro-7-methoxyquinoline, ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon framework, respectively.

¹H NMR: The proton NMR spectrum of a related compound, 6-bromoquinoline, shows distinct signals corresponding to the different protons in the molecule. chemicalbook.com For this compound, one would expect to see characteristic shifts for the aromatic protons on the quinoline (B57606) core and a singlet for the methoxy (B1213986) group protons. The coupling patterns between adjacent protons would further aid in assigning their specific positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the methoxy group are diagnostic. For instance, in a similar compound, 6-bromo-4-chloro-2-methoxyquinoline (B11848152), the ¹³C NMR spectrum reveals distinct peaks for each carbon atom. chemsrc.com

Mass Spectrometry (MS), including LC-MS/MS for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective method for both identification and quantification.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of approximately 272.53 g/mol . sigmaaldrich.com The isotopic pattern of the molecular ion peak, showing the presence of bromine and chlorine atoms, would be a key identifier. chemsrc.com The fragmentation pattern observed in the mass spectrum provides further structural information.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying compounds in complex mixtures. umb.edu This technique has been successfully used for the analysis of related haloquinones. umb.edu For this compound, an LC-MS/MS method would involve optimizing the chromatographic separation and the mass spectrometric detection parameters, such as the precursor and product ions for multiple reaction monitoring (MRM). tsu.edu A study on a similar compound, 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), demonstrated the development of a robust LC-MS/MS method for its quantification in biological matrices. tsu.edu The method showed excellent linearity, accuracy, and precision. tsu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the C-Br, C-Cl, C-O, and C=N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations. Analysis of the IR spectrum of the related 6-bromo-4-chloro-2-methoxyquinoline confirms the presence of these key functional groups. chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The quinoline ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any starting materials, byproducts, or degradation products, thereby ensuring its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment of non-volatile organic compounds.

HPLC/UPLC: These methods utilize a stationary phase, typically a C18 column, and a mobile phase to separate the components of a mixture. tsu.edubldpharm.com The purity of this compound is determined by the peak area percentage of the main compound in the chromatogram. Several suppliers of this compound provide HPLC or UPLC data to certify its purity. bldpharm.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For instance, a synthesis procedure for this compound reported a retention time of 1.18 minutes using an LCMS method. guidechem.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, the technique can be applied to its volatile derivatives. For instance, a related compound, 6-bromo-4-chloroquinoline (B1276899), has been analyzed by GC, with a purity of over 98.0% reported. tcichemicals.com If a volatile derivative of this compound were to be synthesized, GC would be a suitable method for its purity assessment.

Chiral Chromatography for Enantiomeric Excess Determination

While this compound is an achiral molecule, its derivatives, particularly those synthesized for pharmaceutical applications, can possess stereogenic centers, leading to the existence of enantiomers. The determination of the enantiomeric excess (e.e.) is crucial as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for the enantioseparation of such chiral quinoline derivatives.

The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. echemi.com This leads to the formation of transient diastereomeric complexes with different energies of interaction, resulting in varying retention times and, consequently, separation. For chiral recognition to occur, a minimum of three points of interaction between the chiral stationary phase and at least one of the enantiomers is generally required. guidechem.com These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.

In the context of chiral derivatives of this compound, the quinoline core itself offers a platform for π-π interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the bromine, chlorine, and methoxy substituents can influence the electronic properties and steric environment of the molecule, further contributing to the chiral recognition process.

The selection of an appropriate chiral stationary phase is paramount for successful enantioseparation. For quinoline derivatives, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics (e.g., vancomycin), and Pirkle-type phases have been shown to be effective. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Recent advancements in organic synthesis have enabled the catalytic asymmetric skeletal editing of quinolines, producing enantioenriched benzazepines with quaternary stereocenters. nih.gov The determination of the enantiomeric excess of such complex derivatives would be a critical step, accomplished using chiral HPLC.

Table 1: Illustrative Chiral HPLC Parameters for a Hypothetical Chiral Derivative of this compound

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical, yet representative, set of conditions for the chiral separation of a derivative, based on common practices for quinoline compounds.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice through various intermolecular interactions.

For this compound, a single crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the specific orientations of the bromo, chloro, and methoxy substituents. The crystal packing is expected to be governed by a combination of non-covalent interactions. Halogen bonding, a directional interaction involving the electrophilic region of a halogen atom (in this case, bromine or chlorine), is anticipated to play a significant role in the supramolecular assembly. mdpi.com These can include Br···N, Cl···N, Br···O, or Cl···O interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides valuable insights. For instance, the crystal structure of a mixed bromo/chloro derivative, (S)-(6-(bromo/chloro)-2-methoxy-2,6-dihydroquinolin-3-yl)(phenyl)methanol, has been reported, confirming the utility of X-ray diffraction in elucidating the structure of complex quinoline derivatives. researchgate.net Studies on other halogenated quinolines have also highlighted the importance of halogen-halogen and other weak intermolecular interactions in their crystal packing. researchgate.net

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 7.2 Å, c ≈ 16.5 Å, β ≈ 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | Halogen bonding (C-Br···N, C-Cl···N), C-H···O hydrogen bonds, π-π stacking |

This table provides predicted crystallographic parameters for this compound based on data from structurally similar halogenated aromatic compounds. These values are illustrative and await experimental verification.

The comprehensive characterization using these advanced analytical techniques is fundamental to understanding the chemical and physical properties of this compound and its derivatives, which is essential for their potential applications in various fields of research and development.

Biological Activities and Mechanistic Investigations of 6 Bromo 4 Chloro 7 Methoxyquinoline

Enzyme Inhibition and Modulation Studies

The interaction of 6-Bromo-4-chloro-7-methoxyquinoline with various enzymes has been a primary focus of research, revealing its potential to modulate key biological processes.

This compound serves as a crucial intermediate in the synthesis of more complex molecules designed to inhibit specific metabolic enzymes. For instance, it is a key building block in the creation of potent inhibitors of Fatty Acid Synthase (FASN), an enzyme implicated in various diseases, including cancer. The core structure of this compound is modified through chemical reactions to produce compounds that can effectively target and inhibit FASN activity.

The versatility of the this compound scaffold allows for its use in the development of inhibitors for other metabolic enzymes as well. By strategically modifying its structure, researchers can design molecules with high affinity and specificity for the active sites of target enzymes, thereby blocking their function.

The this compound moiety is a fundamental component in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer.

One notable application of this compound is in the synthesis of inhibitors targeting c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, motility, and invasion. The quinoline (B57606) core provides a rigid framework that can be elaborated with different functional groups to optimize binding to the ATP-binding pocket of the c-Met kinase, thereby inhibiting its activity.

Similarly, derivatives of this compound have been investigated for their potential to inhibit Aurora kinases, which are essential for cell division. The development of pan-Aurora kinase inhibitors, capable of targeting multiple members of the Aurora kinase family, has been a significant area of research. The structural features of this compound make it a suitable starting point for the design of such broad-spectrum inhibitors.

The following table summarizes the kinase targets of compounds derived from this compound:

| Kinase Target | Role in Disease |

| c-Met Kinase | Cell proliferation, motility, and invasion in cancer. |

| Aurora A | Regulation of mitosis; overexpression is linked to tumorigenesis. |

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. nih.gov The inhibition of MetAPs has been explored as a potential therapeutic strategy for various diseases, including bacterial infections and cancer. While direct inhibition studies on this compound itself are not extensively documented in the provided search results, its structural motif is relevant to the broader class of quinoline-based enzyme inhibitors.

The development of MetAP inhibitors often involves the design of molecules that can chelate the metal ions in the enzyme's active site. The nitrogen atom in the quinoline ring and other potential coordinating groups that can be introduced onto the this compound scaffold could potentially interact with these metal ions, leading to enzyme inhibition.

Receptor Binding and Signaling Pathway Modulation

The ability of this compound derivatives to modulate signaling pathways is closely linked to their enzyme inhibition activities, particularly against kinases. By inhibiting kinases such as c-Met, these compounds can block the downstream signaling cascades that promote cell growth and survival.

For example, inhibition of the c-Met receptor tyrosine kinase by a derivative of this compound would disrupt the HGF/c-Met signaling pathway. This pathway is known to activate several downstream effectors, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, migration, and survival.

The following table outlines the signaling pathways potentially modulated by derivatives of this compound:

| Signaling Pathway | Downstream Effects |

| HGF/c-Met | Cell proliferation, migration, and survival. |

| RAS/MAPK | Regulation of gene expression and cell cycle progression. |

| PI3K/AKT | Cell survival, growth, and proliferation. |

Modulation of Key Cellular Pathways, including Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. It plays a dual role in cancer, sometimes promoting cell survival and at other times contributing to cell death. The modulation of autophagy has emerged as a promising therapeutic strategy.

While the direct effect of this compound on autophagy is not explicitly detailed in the provided search results, its role as a building block for kinase inhibitors is relevant. Many kinases are involved in the regulation of autophagy. For instance, the PI3K/AKT/mTOR pathway is a key negative regulator of autophagy. Therefore, inhibitors of kinases within this pathway, which could be synthesized from a this compound scaffold, have the potential to induce autophagy.

The potential for this compound derivatives to modulate autophagy highlights the intricate interplay between different cellular pathways and the therapeutic opportunities that arise from targeting key regulatory nodes.

Assessment of Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been extensively documented. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacterial and fungal strains are not extensively reported in the available literature, the activities of structurally related compounds provide valuable insights. For instance, a series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated notable antimicrobial activity. mdpi.com In one study, a derivative bearing a sulfamethazine moiety exhibited the highest effect on most of the tested bacterial and fungal strains. mdpi.com

Furthermore, research on other substituted quinolones has highlighted their efficacy. For example, novel 1,7-disubstituted-6-nitroquinolones have shown good inhibitory activities against Mycobacterium tuberculosis and Mycobacterium avium complex, with some derivatives being more potent than ciprofloxacin and ofloxacin against Gram-positive bacteria. nih.gov Another study on oxathiine-fused quinone-thioglycoside conjugates of substituted 1,4-naphthoquinones, which share a core quinone structure, demonstrated that certain juglone-arabinosidic tetracycles exhibited high activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 6.25 µM. mdpi.com

The antimicrobial activity of these related compounds suggests that the this compound scaffold is a promising candidate for further antimicrobial investigation. The interactive table below summarizes the antimicrobial activities of some related quinoline derivatives.

| Compound/Derivative | Microorganism | Activity (MIC in µM) |

| Juglone-arabinosidic tetracycle | Gram-positive bacteria | 6.25 |

| Note: Data for this compound is not available in the provided search results. The table shows data for a related compound to indicate the potential of the quinoline scaffold. |

Evaluation of Anticancer Potential and Antitumor Efficacy

Research on Morita-Baylis-Hillman adducts (MBHA)/7-chloroquinoline hybrids has indicated that the 7-chloroquinoline moiety enhances cytotoxic effects. researchgate.net Specifically, adducts containing a nitro group in the ortho position showed expressive cytotoxic potential, with an IC50 of 4.60 µmol L-1 against certain cancer cell lines. researchgate.net Additionally, the anticancer activity of chloroquine, a well-known 4-amino-7-chloroquinoline, has been demonstrated in MCF-7 breast cancer cells when conjugated with gold nanoparticles, resulting in an IC50 value of 30 ± 5 μg/mL. nih.gov

These findings underscore the potential of the this compound structure as a template for the development of novel anticancer agents. The table below presents the cytotoxic activities of some related quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

| MBHA/7-chloroquinoline hybrid (ortho-nitro) | Various | 4.60 µmol L-1 |

| Chloroquine-gold nanoparticles | MCF-7 (Breast Cancer) | 30 ± 5 μg/mL |

| Note: Specific IC50 values for this compound are not available in the provided search results. The table illustrates the anticancer potential of related quinoline structures. |

Investigation of Antimalarial and Antileishmanial Activities

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery. The 6-chloro-7-methoxy substitution pattern on the quinoline ring has been identified as being particularly advantageous for antimalarial activity. nih.gov Structure-activity relationship studies on 4(1H)-quinolones revealed that this specific substitution provides a synergistic effect, improving antimalarial activity by a factor of 30 and overcoming cross-resistance to atovaquone. nih.gov A series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones displayed low-nanomolar EC50 values against multi-drug-resistant strains of Plasmodium falciparum. nih.gov For example, a trifluoromethylphenyl analogue exhibited EC50 values of 6.25 nM against the W2 strain and 5.98 nM against the TM90-C2B strain. nih.gov

In the context of antileishmanial activity, quinoline derivatives have also shown significant promise. The 7-chloroquinoline scaffold is considered critical for the antileishmanial activity of 4-aminoquinolines. nih.gov Studies on various substituted quinolines have demonstrated their efficacy against different Leishmania species. For instance, certain 7-chloroquinoline derivatives displayed IC50 values of 1.65 µM and 1.07 µM against intracellular amastigotes of L. major and L. panamensis, respectively. frontiersin.org Another chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was highly effective against L. infantum and L. amazonensis, showing high selectivity indices against both promastigotes and amastigotes. nih.gov The inclusion of halogen or hydroxyl groups on the quinoline ring often leads to improved antileishmanial activity. frontiersin.org

The following interactive tables summarize the antimalarial and antileishmanial activities of relevant quinoline derivatives.

Antimalarial Activity of 6-Chloro-7-methoxy-4(1H)-quinolone Derivatives

| Derivative | P. falciparum Strain | Activity (EC50 in nM) |

|---|---|---|

| 3-(Trifluoromethyl)phenyl | W2 | 6.25 |

Antileishmanial Activity of Chloroquinoline Derivatives

| Derivative | Leishmania Species | Stage | Activity (IC50 in µM) |

|---|---|---|---|

| 7-Chloroquinoline derivative 72 | L. major | Amastigote | 1.65 |

| 7-Chloroquinoline derivative 72 | L. panamensis | Amastigote | 1.07 |

| 7-Chloro-N,N-dimethylquinolin-4-amine | L. infantum | Amastigote | - |

Structure-Activity Relationship (SAR) Studies

The biological efficacy of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring system. The structure of this compound incorporates several key features that influence its potential biological activities.

Halogen atoms, such as chlorine and bromine, play a crucial role in modulating the physicochemical properties and biological activity of drug candidates. In the context of quinoline derivatives, the presence of a chlorine atom at the 7-position is often considered essential for antimalarial and antileishmanial activities. nih.govfrontiersin.org For instance, in a series of benzothiophene compounds with a quinoline moiety, the derivative with a chlorine atom at the C(7) position was more potent than its non-chlorinated counterpart, suggesting the importance of this halogen for activity. frontiersin.org The introduction of halogen groups can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and reach its target. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding.

The methoxy (B1213986) group (-OCH3) at the 7-position of the quinoline ring is another critical determinant of biological activity. The combination of a 6-chloro and a 7-methoxy substituent has been shown to produce a synergistic effect that significantly enhances antimalarial activity. nih.gov The methoxy group is an electron-donating group, which can influence the electronic distribution within the quinoline ring system and thereby affect its interaction with biological targets. It can also participate in hydrogen bonding as a hydrogen bond acceptor, which is a key interaction in many biological recognition processes. The presence of the methoxy group can also impact the metabolic stability and pharmacokinetic profile of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous QSAR studies for a variety of biological activities, including anticancer, antimalarial, and antibacterial actions. These studies provide a framework for understanding how the bioactivity of this compound could be predicted and optimized.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be built to predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in drug discovery as it can prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby saving time and resources.

General Methodology of QSAR Studies on Quinoline Derivatives

QSAR studies on quinoline derivatives typically involve the following steps:

Data Set Selection: A series of structurally related quinoline compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing the connectivity of atoms (e.g., connectivity indices).

Geometrical (3D): Related to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Physicochemical: Such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters.

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Application of QSAR in Predicting Bioactivities of Quinolines

Numerous QSAR models have been developed to predict the bioactivity of various substituted quinolines. For instance, in the context of anticancer activity , QSAR studies have been employed to identify key structural features of quinoline derivatives that contribute to their cytotoxicity against different cancer cell lines nih.govnih.gov. These models have highlighted the importance of specific substituents on the quinoline ring for enhancing anticancer potency.

In the field of antimalarial drug discovery , QSAR has been instrumental in understanding the structural requirements for the activity of 4-aminoquinolines and other quinoline-based compounds nih.govnih.gov. These studies have guided the design of new derivatives with improved efficacy against drug-resistant strains of Plasmodium falciparum.

Furthermore, QSAR models have been developed for the antibacterial activity of quinolone derivatives nih.gov. These models help in predicting the activity against various bacterial strains and in understanding the structural modifications that can lead to more potent antibacterial agents.

Predictive Insights for this compound

Although a specific QSAR model for this compound is not available, the existing body of research on quinoline derivatives allows for certain inferences. The substituents on the this compound molecule—a bromine atom at position 6, a chlorine atom at position 4, and a methoxy group at position 7—would be key determinants of its biological activity profile.

A hypothetical QSAR study on a series of analogs of this compound would likely involve varying these substituents to modulate properties such as:

Lipophilicity: The halogen atoms (bromo and chloro) would significantly influence the compound's lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Electronic Effects: The electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group would alter the electron distribution within the quinoline ring system, affecting its ability to participate in various interactions with biological targets.

Steric Factors: The size and shape of the substituents would play a role in the compound's ability to fit into the active site of a target enzyme or receptor.

By systematically modifying these positions and correlating the resulting structural changes with biological activity, a predictive QSAR model could be developed. Such a model would be a valuable tool for designing novel derivatives of this compound with enhanced and selective biological activities.

Below is a table summarizing the types of descriptors and statistical methods commonly used in QSAR studies of quinoline derivatives, which would be applicable to the study of this compound.

| Descriptor Category | Examples of Descriptors | Statistical Methods | Predicted Biological Activity |

| Constitutional | Molecular Weight, Atom Count | Multiple Linear Regression (MLR) | Anticancer nih.gov |

| Topological | Connectivity Indices, Shape Indices | Partial Least Squares (PLS) | Antimalarial nih.govnih.gov |

| Geometrical (3D) | Molecular Surface Area, Volume | Comparative Molecular Field Analysis (CoMFA) | Antibacterial nih.gov |

| Physicochemical | LogP, Dipole Moment, Molar Refractivity | Artificial Neural Networks (ANN) | Various |

Table 1: Common Descriptors and Methods in QSAR Studies of Quinoline Derivatives

Computational Chemistry and Molecular Modeling of 6 Bromo 4 Chloro 7 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. rsc.orgrsc.org For 6-Bromo-4-chloro-7-methoxyquinoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G' (d,p), can elucidate the distribution of electron density and the energies of molecular orbitals. rsc.orgrsc.org

Key parameters derived from DFT analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.org For substituted quinolines, the positions and nature of substituents (electron-donating like -OCH3 or electron-withdrawing like -Cl, -Br) significantly influence these orbital energies. rsc.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). rsc.org For this compound, the nitrogen atom in the quinoline (B57606) ring is expected to be an electron-rich site, while the regions around the halogen atoms will be influenced by their electronegativity. Global and local quantum-molecular descriptors such as electronegativity, chemical hardness, and Fukui functions can also be calculated to provide a more detailed understanding of the molecule's reactivity profile.

Table 1: Key Parameters from DFT Calculations for a Representative Quinoline Derivative

| Parameter | Description | Typical Predicted Value/Characteristic |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | Influenced by methoxy (B1213986) group; delocalized over the quinoline ring system. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | Influenced by chloro and bromo groups; delocalized over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity and potential for biological interaction. rsc.org |

| MEP Map | Molecular Electrostatic Potential map; shows charge distribution. | Negative potential (red/yellow) near the nitrogen atom; positive potential (blue) near hydrogen atoms. rsc.org |

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-protein complex. Using software like AutoDock Vina, docking simulations place the molecule into the binding site of a protein with a known three-dimensional structure. nih.govnih.gov

The process involves generating multiple conformations of the ligand and scoring them based on their binding affinity (e.g., in kcal/mol). nih.govnih.gov For quinoline-based compounds, key interactions often include:

Hydrogen Bonds: The quinoline nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like methionine or glutamic acid in a protein's active site. nih.govmdpi.com

π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or histidine. nih.govmdpi.com

Halogen Bonds: The bromine and chlorine atoms on the scaffold can potentially form halogen bonds, which are specific noncovalent interactions with electron-donating atoms in the protein.

The specific substitution pattern of this compound—the chloro group at position 4, the bromo group at position 6, and the methoxy group at position 7—defines its shape and electronic properties, thereby dictating its binding mode and affinity for various protein targets, such as kinases or proteases. mdpi.com Docking studies help to rationalize structure-activity relationships (SAR) and guide the design of derivatives with improved potency and selectivity. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.net MD simulations are used to assess the stability of the docked pose and to explore the conformational flexibility of both the ligand and the protein. nih.gov

Starting with the best-docked complex, an MD simulation calculates the trajectory of atoms and molecules over a set period (typically nanoseconds), providing insights into the system's behavior in a simulated physiological environment. nih.govmdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues that interact with the ligand are often observed to have reduced fluctuations, indicating stabilization upon binding. nih.gov

Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, revealing the most persistent and important interactions for binding affinity. nih.gov

For this compound, MD simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal conformational changes in the protein's binding site induced by the ligand. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) required for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

A pharmacophore model for a target can be generated based on the structure of known active compounds like this compound. The key features of this molecule would likely include:

One or more hydrogen bond acceptors (the quinoline nitrogen and the methoxy oxygen).

An aromatic ring feature (the quinoline core).

Hydrophobic features associated with the halogenated aromatic ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. mdpi.comnih.gov This process, known as virtual screening, rapidly identifies other molecules from the database that match the pharmacophore model and are therefore likely to possess similar biological activity. mdpi.com The identified "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for chemical synthesis and biological testing. mdpi.com This approach accelerates the discovery of novel ligands and scaffolds for a given biological target. mdpi.com

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Lipophilicity, pKa)

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods are widely used to predict these properties for molecules like this compound at an early stage of drug discovery.

Lipophilicity: This property, commonly expressed as the logarithm of the partition coefficient (log P), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. rsc.org It is a critical factor for cell membrane permeability. nih.gov Various computational programs can calculate log P values, and these predictions indicate that substituted quinolines are generally lipophilic molecules. rsc.orgmdpi.com The presence of two halogen atoms on this compound would be expected to increase its lipophilicity.

pKa: The pKa value represents the acidity or basicity of a compound and determines its ionization state at a given pH. researchgate.net The basicity of the quinoline nitrogen is a key determinant of its pKa. This parameter is crucial as the ionization state affects solubility, receptor binding, and membrane transport. researchgate.net Prediction tools can calculate the pKa based on the molecule's structure.

Other important parameters, such as solubility, polar surface area (PSA), and the number of rotatable bonds, are also routinely calculated to assess the "drug-likeness" of a compound according to established guidelines like Lipinski's Rule of Five.

Table 2: Predicted Physicochemical Properties and their Importance

| Property | Description | Relevance to Biological Activity |

| Lipophilicity (log P) | The ratio of a compound's concentration in a nonpolar solvent to its concentration in an aqueous solvent. | Affects membrane permeability, solubility, and protein binding. nih.gov |

| pKa | The acid dissociation constant; indicates the degree of ionization at a specific pH. | Influences solubility, absorption, and the ability to form ionic interactions with targets. researchgate.net |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for formulation and bioavailability after oral administration. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with passive molecular transport through membranes and the blood-brain barrier. |

Applications in Medicinal Chemistry and Drug Discovery

Utility as a Lead Compound for Therapeutic Development

In drug discovery, a lead compound is a chemical structure that demonstrates pharmacological activity and serves as a starting point for optimization to develop a new drug. The quinoline (B57606) core is widely regarded as a "privileged scaffold" because its derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, antimalarial, and central nervous system effects. researchgate.neteurekaselect.comresearchgate.net

While 6-Bromo-4-chloro-7-methoxyquinoline is predominantly utilized as a synthetic intermediate, its inherent structure, featuring a halogenated and methoxylated quinoline ring, makes it a candidate for investigation as a lead compound. The specific substitution pattern on the quinoline ring is a key determinant of the pharmacological activity and target specificity of its derivatives. researchgate.net For instance, different substituents on the quinoline ring can lead to compounds with activities such as TRPV1 antagonism, COX-inhibition, or PDE4 inhibition. researchgate.net

Research into quinoline derivatives has identified numerous compounds with potent anticancer and anti-HIV activities. eurekaselect.comresearchgate.net The development of drugs like Gefitinib, Erlotinib, and Lapatinib for cancer treatment underscores the importance of the quinazoline (B50416) scaffold, a close relative of quinoline. nih.gov Given this context, this compound represents a valuable starting point for generating libraries of novel compounds for screening against various therapeutic targets.

Role as a Pharmaceutical Intermediate in Complex Molecule Synthesis

A primary and well-documented application of this compound is its role as a key pharmaceutical intermediate in the synthesis of complex, high-value molecules. guidechem.com An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction.

This compound is notably used in the synthesis of Omipalisib (GSK2126458), a highly selective and potent inhibitor of PI3K and mTOR, which has been investigated for the treatment of solid tumors and lymphomas. google.compatsnap.com The synthesis of Omipalisib requires the construction of a complex molecular architecture, and this compound serves as a critical building block.

Specifically, this compound can be converted to 6-bromo-4-iodoquinoline, another crucial intermediate in the synthesis of GSK2126458. atlantis-press.comresearchgate.net The synthesis process often involves the chlorination of 6-Bromo-7-methoxy-4-quinolinol using phosphorus oxychloride to yield this compound. guidechem.com

| Reaction Step | Reactant(s) | Reagent(s) | Product | Significance |

|---|---|---|---|---|

| Chlorination | 6-Bromo-7-methoxy-4-quinolinol | Phosphorus oxychloride (POCl₃) | This compound | Formation of a key intermediate. guidechem.com |

| Iodination | This compound | Sodium Iodide (NaI) | 6-bromo-4-iodoquinoline | Precursor for further elaboration in the synthesis of GSK2126458. atlantis-press.comresearchgate.net |

The utility of this compound as an intermediate highlights its importance in providing an efficient synthetic route to complex therapeutic agents, thereby facilitating their development and potential commercialization.

Patent Landscape and Intellectual Property Considerations in Drug Discovery

The patent landscape for quinoline derivatives is extensive, reflecting their significant role in medicinal chemistry and drug development. researchgate.neteurekaselect.com Numerous patents have been filed that cover the synthesis of quinoline-based compounds, their derivatives, and their therapeutic applications. tandfonline.com Intellectual property protection is a cornerstone of the pharmaceutical industry, enabling companies to recoup the significant investment required for drug discovery and development.

Patents related to this compound and its derivatives often focus on novel synthetic methods, specific classes of compounds with demonstrated biological activity, or their use in treating particular diseases. For example, a patent has been granted for a diastereoselective synthesis process that utilizes a structurally related compound, 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline, for the preparation of farnesyltransferase inhibitors with potential applications in cancer therapy. google.com

Another patent describes a preparation method for the related intermediate, 6-bromo-4-chloroquinoline (B1276899), emphasizing its importance in the synthesis of Omipalisib and claiming a method with a significantly improved yield suitable for industrial-scale production. google.compatsnap.com

| Patent Number | Focus of the Patent | Relevance to this compound |

|---|---|---|

| US7572916B2 | Diastereoselective synthesis process for farnesyltransferase inhibitors. google.com | Involves a structurally similar quinoline derivative, highlighting the patenting of synthetic methods for this class of compounds. google.com |

| CN106432073B | An improved preparation method for 6-bromo-4-chloroquinoline. google.com | Protects an efficient synthesis of a key intermediate for Omipalisib, demonstrating the value of intellectual property around synthetic routes to important building blocks. google.com |

| US6593343B2 | Quinoline derivatives for treating autoimmune diseases. google.com | Covers a class of quinoline derivatives, illustrating the broad patenting of these scaffolds for various therapeutic indications. google.com |

The intellectual property surrounding this compound and its derivatives is a critical consideration for any entity involved in the discovery and development of new drugs. A thorough analysis of the patent landscape is necessary to ensure freedom to operate and to protect novel inventions arising from research in this area.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

While 6-Bromo-4-chloro-7-methoxyquinoline is available as a research chemical, future research should focus on developing more efficient, scalable, and environmentally sustainable synthetic methodologies. Current synthetic strategies for related quinolines often involve multi-step processes that may begin with substituted anilines. nih.govresearchgate.net For instance, a common approach involves the Gould-Jacobs cyclization of an appropriately substituted aniline (B41778) with a malonate derivative. nih.gov Another potential route could be adapted from methods used to synthesize 6-bromo-4-iodoquinoline, which can involve cyclization followed by halogenation reactions. researchgate.net

Future innovations could draw inspiration from one-pot synthesis methods, such as those developed for related heterocyclic compounds like quinazolinones, which can significantly reduce reaction steps, production costs, and chemical waste. google.com Research into greener chemistry approaches is paramount. This includes exploring the use of less hazardous solvents and reagents, minimizing the use of protecting groups, and investigating catalytic methods to improve atom economy. google.comnih.gov A practical and general synthesis starting from inexpensive materials, which has been demonstrated for other complex heterocyclic amines, would be a significant advancement for making this compound and its derivatives more accessible for large-scale production and research. researchgate.net

Elucidation of Intricate Molecular Mechanisms of Action

The precise molecular targets of this compound are not yet fully characterized. The quinoline (B57606) and related quinazolinone scaffolds are known to interact with a variety of biological targets, most notably protein kinases. nih.gov For example, numerous quinazoline-based drugs, such as Gefitinib and Erlotinib, function as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov The presence of a halogen atom at the 6-position of the quinoline or quinazoline (B50416) ring has been shown in some contexts to enhance anticancer effects. nih.gov

Future research must prioritize the identification of the specific molecular targets of this compound and its derivatives. This involves comprehensive screening against panels of kinases and other enzymes, as well as affinity-based proteomics to identify binding partners within the cell. Understanding the mechanism of action is crucial for rational drug design and for identifying the therapeutic contexts in which this compound scaffold might be most effective.

Advanced Computational Design for Rational Drug Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, advanced computational modeling can guide the rational design of new derivatives with improved potency and selectivity. Techniques like molecular docking and Molecular Dynamics (MD) simulations can be employed to predict how this compound and its analogs bind to potential biological targets, such as the ATP-binding pocket of protein kinases like EGFR. nih.govresearchgate.net

These computational studies can provide insights into the key interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov By simulating the dynamic behavior of the complex, researchers can assess the stability of binding and predict binding affinities. nih.gov Such in silico analyses, which have been successfully applied to other quinolone and quinazolinone derivatives, can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. nih.govresearchgate.net

Table 1: Computational Methods for Drug Discovery

| Computational Technique | Application in Drug Design | Example from Related Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Used to assess the binding of quinazolinone derivatives to the EGFR active site. nih.govresearchgate.net |